

# Reactivity profile of (2-Phenoxy-phenyl)-hydrazine hydrochloride

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## Compound of Interest

Compound Name: (2-Phenoxy-phenyl)-hydrazine  
hydrochloride

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An In-depth Technical Guide to the Reactivity Profile of **(2-Phenoxy-phenyl)-hydrazine hydrochloride**

## Abstract

**(2-Phenoxy-phenyl)-hydrazine hydrochloride** is a versatile chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. Its unique structural features—a nucleophilic hydrazine moiety, a sterically demanding ortho-phenoxy group, and its formulation as a hydrochloride salt—govern a distinct reactivity profile. This guide provides a comprehensive exploration of this profile, grounded in established chemical principles. We will dissect the molecule's synthesis, delve into its core reactions with a particular focus on the mechanistic underpinnings of the Fischer indole synthesis, and outline the critical safety and handling protocols required for its use. This document is intended to serve as a practical and authoritative resource, bridging theoretical knowledge with field-proven insights for laboratory application.

## Molecular Structure and Physicochemical Properties

The reactivity of **(2-Phenoxy-phenyl)-hydrazine hydrochloride** is a direct consequence of its molecular architecture. The key functional groups are the hydrazine group ( $-NHNH_2$ ), which is the primary center of nucleophilicity, and the bulky 2-phenoxy substituent on the aromatic ring.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient precursor for various synthetic transformations.<sup>[1]</sup>

The ortho-phenoxy group exerts significant steric and electronic influence. Its bulk can direct the regiochemical outcome of cyclization reactions, while its electron-withdrawing nature via the ether linkage can modulate the nucleophilicity of the hydrazine group. Understanding these intrinsic properties is fundamental to predicting its behavior in chemical reactions.

Table 1: Physicochemical Properties of **(2-Phenoxy-phenyl)-hydrazine hydrochloride**

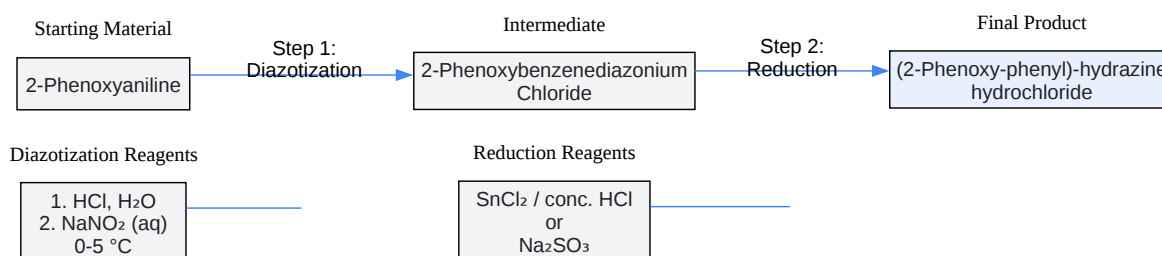
Property	Value	Reference
CAS Number	109221-96-7	<sup>[2]</sup>
Molecular Formula	C <sub>12</sub> H <sub>13</sub> ClN <sub>2</sub> O	<sup>[2]</sup>
Molecular Weight	236.7 g/mol	<sup>[2]</sup>
Appearance	Typically a white to off-white or tan crystalline solid.	<sup>[3]</sup>
Solubility	Soluble in water and polar organic solvents.	<sup>[1][4]</sup>

## Synthesis Pathway

The standard and most reliable method for preparing substituted phenylhydrazines is a two-step process starting from the corresponding aniline derivative.<sup>[3][5]</sup> In the case of **(2-Phenoxy-phenyl)-hydrazine hydrochloride**, the synthesis commences with 2-phenoxyaniline.

**Step 1: Diazotization.** 2-phenoxyaniline is treated with sodium nitrite (NaNO<sub>2</sub>) in the presence of a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the primary amine into a diazonium salt, 2-phenoxybenzenediazonium chloride.<sup>[5][6]</sup> Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Reduction. The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride ( $\text{SnCl}_2$ ) in concentrated HCl or sodium sulfite.<sup>[6][7]</sup> The reduction carefully converts the diazonium group ( $-\text{N}_2^+$ ) to the hydrazine moiety ( $-\text{NHNH}_2$ ), which precipitates from the acidic solution as the hydrochloride salt.



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Caption: Mechanism of hydrazone formation from a hydrazine and a carbonyl compound.

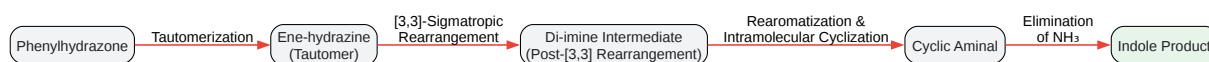
This reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack. The hydrochloride salt of the hydrazine provides the necessary acidic environment.

## The Fischer Indole Synthesis

The premier application of (2-Phenoxy-phenyl)-hydrazine and its derivatives is the Fischer indole synthesis. This powerful reaction produces the indole heterocyclic scaffold, a core structure in numerous pharmaceuticals, from a phenylhydrazine and an aldehyde or ketone under acidic conditions. <sup>[8][9]</sup> The reaction proceeds through a cascade of steps:

- **Hydrazone Formation:** As described above, the hydrazine and carbonyl compound first form a phenylhydrazone intermediate. <sup>[10]</sup>2. **Tautomerization:** The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. <sup>[8][10]</sup>3. **-[8][8]** Sigmatropic

Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes an acid-catalyzed-[8][8]sigmatropic rearrangement (akin to a Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond between the aromatic ring and the former carbonyl carbon. This temporarily disrupts the aromaticity of the phenyl ring. [9][10]4. Rearomatization and Cyclization: The resulting di-imine intermediate quickly rearomatizes. The terminal nitrogen then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered ring. [8]5. Ammonia Elimination: Finally, the cyclic intermediate eliminates a molecule of ammonia ( $\text{NH}_3$ ) under acid catalysis to generate the stable, aromatic indole ring. [9]



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